Product packaging for Ethyl 6-mercaptopyridazine-3-carboxylate(Cat. No.:CAS No. 176658-62-1)

Ethyl 6-mercaptopyridazine-3-carboxylate

Numéro de catalogue: B1453431
Numéro CAS: 176658-62-1
Poids moléculaire: 184.22 g/mol
Clé InChI: BXCGDXQXUULUOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-mercaptopyridazine-3-carboxylate (CAS 176658-62-1) is a chemical compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.21 g/mol . This reagent is primarily utilized as a versatile synthetic intermediate in the development of various pharmaceutical agents . Its unique structure, featuring both mercapto and carboxylate functional groups, allows for further chemical modifications to create molecules with potential therapeutic effects . It is particularly valuable in medicinal chemistry for the preparation of heterocyclic compounds, which are crucial frameworks in many drug candidates . The MDL number for this compound is MFCD16652771 . It is recommended to store the product in a dark place, sealed and dry, at temperatures between 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B1453431 Ethyl 6-mercaptopyridazine-3-carboxylate CAS No. 176658-62-1

Propriétés

IUPAC Name

ethyl 6-sulfanylidene-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-11-7(10)5-3-4-6(12)9-8-5/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCGDXQXUULUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 6-mercaptopyridazine-3-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of EMPC, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

EMPC has the molecular formula C₇H₈N₂O₂S and a molecular weight of approximately 172.21 g/mol. The compound features a pyridazine ring substituted with a mercapto group and an ethyl carboxylate, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including EMPC, as anticancer agents. For instance, a study synthesized various pyridine and fused pyridine derivatives, demonstrating their effectiveness against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compounds exhibited IC50 values ranging from 3.05 to 11.50 μg/mL against HepG2 and 2.87 to 6.23 μg/mL against MCF-7 cells .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μg/mL)
EMPCHepG2TBD
EMPCMCF-7TBD
Reference Drug (5-FU)HepG2TBD
Reference Drug (5-FU)MCF-7TBD

Note: TBD indicates that specific IC50 values for EMPC were not provided in the available literature.

The mechanism by which EMPC exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that certain pyridine derivatives can trigger G2/M phase arrest through p53-mediated pathways, leading to apoptosis via upregulation of c-Jun N-terminal kinase (JNK) . This pathway is crucial for the therapeutic efficacy of anticancer agents.

Antibacterial Activity

In addition to its anticancer properties, EMPC has demonstrated antibacterial activity. Research into related compounds has shown that certain pyridazine derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a related compound was found to have antibacterial activity comparable to that of standard antibiotics like kanamycin and streptomycin .

Table 2: Antibacterial Activity Comparison

CompoundBacteria TypeMIC (μg/mL)Comparison Antibiotic
EMPCE. coliTBDKanamycin
EMPCMicrococcus luteusTBDStreptomycin

Note: Specific MIC values for EMPC were not detailed in the literature.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of EMPC. In studies involving related compounds, moderate toxicity was observed in Vero cells at certain concentrations, indicating that while these compounds can be effective against pathogens, their safety must be thoroughly evaluated .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 6-mercaptopyridazine-3-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/cm³) Key Applications
Ethyl 6-methylpyridazine-3-carboxylate 64210-57-7 C₈H₁₀N₂O₂ 166.18 6-methyl, 3-COOEt Not reported Not reported Intermediate in drug synthesis
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 851169-06-7 C₁₀H₁₃N₃O₂ 207.23 6-cyclopropylamino, 3-COOEt Not reported Not reported Specialty chemical synthesis
Ethyl 4,6-dichloropyridazine-3-carboxylate 679406-03-2 C₇H₆Cl₂N₂O₂ 221.04 4,6-dichloro, 3-COOEt Not reported Not reported Pharmaceutical intermediate
Ethyl 6-aminopyridazine-3-carboxylate Not provided C₇H₉N₃O₂ 167.16 6-amino, 3-COOEt Not reported Not reported Bioactive molecule synthesis
This compound (target) Not available C₇H₈N₂O₂S 184.21 (calculated) 6-SH, 3-COOEt Predicted higher ~1.20 (estimated) Antioxidant/ligand in catalysis N/A

Structural and Electronic Comparisons

  • Substituent Effects: Methyl (C₆H₃-CH₃): The 6-methyl derivative (CAS 64210-57-7) is less reactive than the mercapto analog due to the electron-donating nature of the methyl group. This enhances stability but reduces nucleophilicity . Chloro (Cl): The 4,6-dichloro derivative (CAS 679406-03-2) exhibits strong electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions. Chlorine’s atomic weight also raises molecular weight (221.04 vs. 166.18 for methyl) . Mercapto (SH): The thiol group in the target compound offers redox activity and metal-binding properties, which are absent in other analogs. This makes it suitable for catalytic or antioxidant applications.

Physicochemical Properties

  • Boiling Point/Density: Ethyl 6-methylpyridine-3-carboxylate (a pyridine analog, CAS 21684-59-3) has a boiling point of 130°C at 15 Torr and a density of 1.077 g/cm³ . While pyridazine derivatives may differ, the mercapto group’s polar nature likely increases boiling point and density compared to methyl or amino analogs.
  • pKa: The amino derivative’s pKa (~4.02) suggests moderate acidity , whereas the thiol group (typical pKa ~8–10) would be less acidic but more nucleophilic.

Méthodes De Préparation

The preparation of Ethyl 6-mercaptopyridazine-3-carboxylate typically involves the functionalization of a pyridazine core, particularly targeting the introduction of a mercapto (-SH) group at the 6-position and an ester group at the 3-position. The synthetic route often starts from halogenated or methoxy-substituted pyridazine-3-carboxylic acid derivatives, followed by nucleophilic substitution or thiolation steps.

One common approach involves the use of 6-chloropyridazine-3-carboxylic acid derivatives as key intermediates. For example, a patent (CN101508676B) describes the synthesis of 6-methoxy pyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine in sulfuric acid under controlled temperature conditions (ice bath) to facilitate substitution reactions. Although this patent focuses on methoxy substitution, the methodology can be adapted for mercapto group introduction by replacing the nucleophile with a sulfur source.

Key Reaction Conditions:

Step Reagents/Conditions Notes
Halogenation 3-chloro-6-methylpyridazine + H2SO4 (50%) Ice bath to control exotherm
Nucleophilic substitution Sulfur nucleophile (e.g., NaSH or thiourea) Displaces chlorine at 6-position
Esterification Ethanol + acid catalyst Converts carboxylic acid to ester

This method leverages the electrophilicity of the 6-chloro substituent, which is displaced by a mercapto nucleophile to yield the 6-mercaptopyridazine derivative. Subsequent esterification with ethanol under acidic conditions furnishes this compound.

Another approach involves direct thiolation of pyridazine derivatives. Although specific literature on this compound is limited, related compounds such as 2-mercaptopyridinesulfonamide derivatives have been prepared by reacting sulfonyl-substituted pyridines with sulfur nucleophiles in suitable solvents. This suggests that direct introduction of mercapto groups onto pyridazine rings can be achieved under controlled conditions using sulfur sources like sodium hydrosulfide or thiourea derivatives.

Cyclization and Thione Tautomer Formation

In more complex synthetic schemes involving fused pyridazine-thiazine systems, T3P (propylphosphonic anhydride) has been utilized to promote cyclization reactions involving mercapto-substituted pyridines and imines. Although this method targets different scaffolds, it demonstrates the feasibility of sulfur incorporation and heterocyclic ring formation under mild conditions, which could be adapted for mercaptopyridazine synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Sulfur Source Reaction Conditions Yield (%) Notes
Halogenated pyridazine route 6-chloropyridazine-3-carboxylic acid Sodium hydrosulfide (NaSH) Acidic medium, ice bath, substitution Moderate (40-60%) Classical nucleophilic aromatic substitution
Direct thiolation Pyridazine sulfonyl derivative Thiourea or NaSH Solvent (e.g., DMF), moderate temp Variable Requires optimization for mercapto selectivity
T3P-promoted cyclization (related) N-phenyl-C-aryl imines + thionicotinic acid Intramolecular sulfur Room temperature, T3P catalyst Up to 63% Mild conditions, applicable to fused rings

Research Findings and Practical Considerations

  • Selectivity and Yield: The nucleophilic substitution on halogenated pyridazines is generally selective for the 6-position due to electronic effects, providing moderate to good yields of mercapto derivatives.

  • Reaction Conditions: Maintaining low temperatures during substitution (e.g., ice bath) helps control side reactions and improve yield.

  • Purification: The mercapto group is prone to oxidation; thus, inert atmosphere techniques and antioxidants may be necessary during workup.

  • Esterification: Conversion of carboxylic acid to ethyl ester is typically performed under acidic conditions with ethanol, facilitating isolation of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 6-mercaptopyridazine-3-carboxylate to minimize thiol oxidation during preparation?

  • Methodological Answer: Synthesis should employ inert atmospheres (e.g., nitrogen) to prevent thiol oxidation. A two-step approach is recommended: (1) Introduce the thiol group via nucleophilic substitution using 6-chloropyridazine-3-carboxylate intermediates and a mercaptan source (e.g., thiourea), followed by (2) esterification with ethanol and a dehydrating agent like thionyl chloride under reflux . Reducing agents (e.g., dithiothreitol) can stabilize the thiol group post-synthesis. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can this compound be purified to mitigate thiol reactivity and dimerization?

  • Methodological Answer: Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) under nitrogen flow minimizes disulfide formation. Post-purification, store the compound at low temperatures (-20°C) in amber vials with desiccants. Confirm purity via HPLC with a C18 column and UV detection at 254 nm, comparing retention times to standards .

Q. Which spectroscopic techniques reliably characterize the tautomeric equilibrium of this compound in solution?

  • Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to distinguish thiol (SH) and thione (S–) tautomers. Thiol protons appear as broad singlets (~1–3 ppm), while thione forms show deshielded carbons adjacent to sulfur. Complement with IR spectroscopy to identify S–H stretches (~2550 cm1^{-1}) and computational DFT calculations (e.g., Gaussian) to model tautomeric stability .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?

  • Methodological Answer: Address disorder in the thiol group using SHELX software (SHELXL refinement) with anisotropic displacement parameters and hydrogen-bonding restraints. Compare multiple crystal batches to identify consistent packing motifs. Validate with synchrotron radiation for higher-resolution data (<1.0 Å) and electron density maps .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s tautomeric forms and target protein structures (PDB). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to quantify binding affinities .

Q. How do structural modifications at the 6-position of pyridazine derivatives influence reactivity and bioactivity?

  • Methodological Answer: Compare Ethyl 6-mercapto- with 6-methyl- or 6-hydroxy-pyridazine derivatives (see table below). Assess electronic effects via Hammett constants and steric impacts using X-ray crystallography. Test biological activity in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate structure-activity relationships (SAR) :
CompoundSubstituentLogPIC50_{50} (μM)
This compound-SH1.20.45
Ethyl 6-methylpyridazine-3-carboxylate-CH3_31.8>10

Q. What experimental designs address discrepancies in reported antimicrobial activity of this compound?

  • Methodological Answer: Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C) and control for compound purity (≥95% by HPLC). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with clinical isolates. Use checkerboard assays to evaluate synergy with antibiotics (e.g., β-lactams) and mitigate batch-to-batch variability .

Data Analysis and Mechanistic Studies

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer: Synthesize deuterated analogs (e.g., C-D bonds adjacent to the thiol) and measure rate constants (kH/kDk_H/k_D) via 1H^1H-NMR. A primary KIE (>2) suggests bond-breaking in the rate-determining step, supporting an SN_N2 mechanism. Compare with computational transition-state models (Gaussian) .

Q. What strategies validate the role of this compound in redox-mediated cellular pathways?

  • Methodological Answer: Use fluorescent probes (e.g., ThioTracker) to monitor intracellular thiol status in cell cultures. Combine with siRNA knockdown of redox regulators (e.g., glutathione reductase) and measure ROS levels via flow cytometry. Validate in vivo using murine models with oxidative stress biomarkers (e.g., malondialdehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-mercaptopyridazine-3-carboxylate
Reactant of Route 2
Ethyl 6-mercaptopyridazine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.